molecular formula C16H10N6O2S2 B11586811 3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole CAS No. 675841-99-3

3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No.: B11586811
CAS No.: 675841-99-3
M. Wt: 382.4 g/mol
InChI Key: KJDIQVIOJNWPSC-UHFFFAOYSA-N
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Description

3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a complex heterocyclic compound that combines the structural features of benzimidazole, triazole, and benzothiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves multi-step reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the benzimidazole or triazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various acids and bases. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological processes. For example, it can inhibit DNA replication in bacterial and cancer cells, making it effective against infections and tumors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole is unique due to its combination of structural features from benzimidazole, triazole, and benzothiazole This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds

Properties

CAS No.

675841-99-3

Molecular Formula

C16H10N6O2S2

Molecular Weight

382.4 g/mol

IUPAC Name

1-[(6-nitro-1H-benzimidazol-2-yl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole

InChI

InChI=1S/C16H10N6O2S2/c23-22(24)9-5-6-10-11(7-9)18-14(17-10)8-25-15-19-20-16-21(15)12-3-1-2-4-13(12)26-16/h1-7H,8H2,(H,17,18)

InChI Key

KJDIQVIOJNWPSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCC4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-])S2

Origin of Product

United States

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